
2-Thiazolidinethione, 3-butyl-4-hydroxy-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiazolidinethione, 3-butyl-4-hydroxy-4-phenyl- is a heterocyclic compound that contains a thiazolidine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the thiazolidine ring imparts unique chemical properties to the compound, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-butyl-4-hydroxy-4-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thioamide with an α-halo ketone in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiazolidinethione, 3-butyl-4-hydroxy-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thiol.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Thiazolidinethione, 3-butyl-4-hydroxy-4-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Thiazolidinethione, 3-butyl-4-hydroxy-4-phenyl- involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2-thione: A related compound with similar chemical properties but different substituents.
Thiazolidinediones: A class of compounds used in the treatment of type II diabetes, which also contain a thiazolidine ring.
Uniqueness
2-Thiazolidinethione, 3-butyl-4-hydroxy-4-phenyl- is unique due to its specific substituents, which impart distinct chemical and biological properties. The presence of the butyl and phenyl groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
112544-53-3 |
|---|---|
Formule moléculaire |
C13H17NOS2 |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
3-butyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C13H17NOS2/c1-2-3-9-14-12(16)17-10-13(14,15)11-7-5-4-6-8-11/h4-8,15H,2-3,9-10H2,1H3 |
Clé InChI |
YXKCLURMLPQKQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=S)SCC1(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


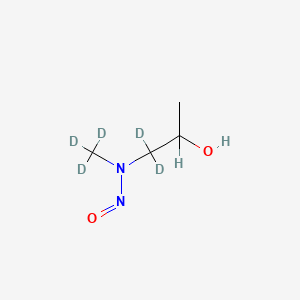


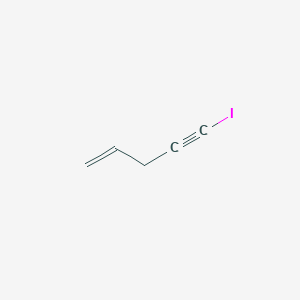


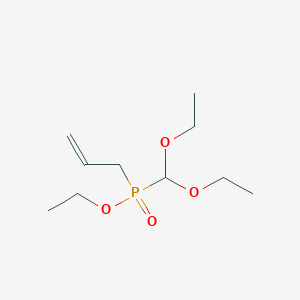
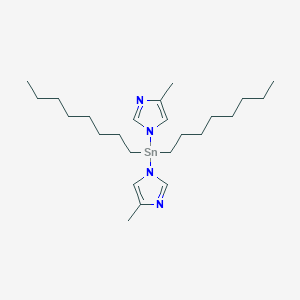
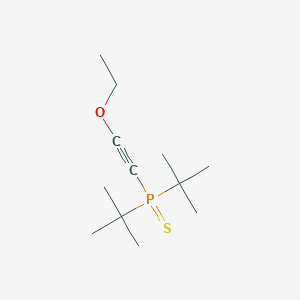

![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)

![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)
![1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14308207.png)
